molecular formula C20H17N3OS2 B2666116 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 681273-74-5

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2666116
CAS No.: 681273-74-5
M. Wt: 379.5
InChI Key: PGZBYZSNZQTPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic hybrid compound incorporating pharmaceutically significant indole and thiazole heterocycles, designed for advanced chemical and biological research. Its molecular framework is of particular interest in early-stage drug discovery, primarily for its potential as a viral enzyme inhibitor. Structural analogues featuring the 2-((indol-3-yl)thio)-N-benzyl-acetamide scaffold have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, with some compounds exhibiting inhibitory activity (IC50) in the low micromolar range, comparable to established antivirals like remdesivir . The inclusion of the 1,3-thiazol-2-yl group is a strategic feature, as the thiazole ring is a versatile moiety contributing to the development of various biologically active agents and is a key component in many approved therapeutics . Beyond virology, this compound's core structure suggests potential application in enzyme inhibition studies related to other disease areas. The indole scaffold is a recognized pharmacophore in the development of tyrosinase inhibitors, which are relevant for managing skin hyperpigmentation and preventing food browning . The molecular design, which combines an N-benzyl indole linked via a thioether to a thiazole-acetamide, is engineered to interact with specific enzymatic active sites. Researchers can utilize this compound as a chemical tool or a lead structure for further optimization in programs targeting viral polymerases, oxidoreductases, or other biologically relevant copper-containing enzymes. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c24-19(22-20-21-10-11-25-20)14-26-18-13-23(12-15-6-2-1-3-7-15)17-9-5-4-8-16(17)18/h1-11,13H,12,14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZBYZSNZQTPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of thiazole and indole have been studied for their effectiveness against various bacterial strains and fungi.

Case Study:
A study evaluated the antimicrobial activity of synthesized derivatives similar to 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. The structural features of thiazole and indole are associated with the inhibition of cancer cell proliferation.

Case Study:
In a recent investigation, derivatives were tested against human breast adenocarcinoma cell lines (MCF7). The results showed that specific compounds derived from this scaffold displayed IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil, suggesting enhanced anticancer activity .

The following table summarizes the antimicrobial and anticancer activities of various derivatives related to 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide:

CompoundAntimicrobial Activity (MIC µM)Anticancer Activity (IC50 µM)
Compound A1.27 (Bacillus subtilis)5.85 (MCF7)
Compound B2.54 (Staphylococcus aureus)4.53 (MCF7)
Compound C5.08 (Escherichia coli)>9.99 (5-FU standard)

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (Target) Indole + Thiazole Benzyl, sulfanyl-acetamide linker Not explicitly provided - -
2-[6-(1-Benzyl-1H-indol-3-yl)-3-cyano-4-(naphthalen-2-yl)pyridin-2-yl sulfonyl]-N-thiazol-2-yl-acetamide (18d) Indole + Thiazole + Pyridine Naphthyl, cyano, sulfonyl linker C36H25N5OS2 607.15
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Indole + Oxadiazole Chloro, methylphenyl, oxadiazole linker C20H17N4SO3Cl 428.5
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide Imidazole + Thiazole Benzyl, sulfanyl-acetamide linker C15H14N4OS2 330.43
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole + Phenyl Methylphenyl, sulfanyl-acetamide linker C16H14N2O2S2 330.43 (estimated)

Key Observations:

  • The target compound’s indole-thiazole hybrid distinguishes it from imidazole (e.g., ) or benzothiazole-based analogs (e.g., ), which may alter electronic properties and steric bulk.

Physicochemical and Pharmacokinetic Considerations

  • The imidazole-thiazole analog (, MW 330.43) has a lower molecular weight than indole-based derivatives (e.g., 8t, MW 428.5 ), which may improve solubility and bioavailability.
  • Electron-withdrawing groups (e.g., chloro in 8t ) could enhance metabolic stability compared to ethoxy or nitro substituents.

Biological Activity

The compound 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a complex structure comprising an indole core linked to a thiazole ring through a sulfanyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Indole Core: Achieved via Fischer indole synthesis.
  • Benzyl Group Introduction: Utilizes Friedel-Crafts alkylation.
  • Thiazole and Acetamido Functionalization: Involves acylation and amidation reactions.

Anticancer Properties

Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer activity. For instance, studies have demonstrated that related indole-thiazole derivatives can inhibit cancer cell proliferation with varying IC50 values:

CompoundCell Line TestedIC50 (µM)Reference
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BU251 (glioblastoma)<10
Compound CJurkat (leukemia)<30

The mechanism of action often involves the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. The antimicrobial efficacy was evaluated against various bacterial strains, revealing significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus10 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through its interaction with TNFα and TNFR1 pathways. Selective inhibitors derived from similar structures have been identified as promising candidates for further development as anti-inflammatory agents:

  • Mechanism: Inhibition of TNFα signaling pathways can reduce inflammation in various models.
  • Potential Applications: Treatment of chronic inflammatory diseases such as rheumatoid arthritis.

Case Studies

Several studies have highlighted the efficacy of thiazole and indole derivatives in clinical settings:

  • Study on Cancer Cell Lines: A recent study investigated the effects of a related compound on multiple cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin.
  • Antimicrobial Testing: Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing that derivatives with electron-withdrawing groups exhibited enhanced activity.

Q & A

Q. What are the recommended synthetic routes for 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the preparation of indole and thiazole intermediates, followed by sulfanyl-acetamide coupling. Key steps include:

  • Indole functionalization : Benzylation at the indole nitrogen under basic conditions (e.g., K₂CO₃/DMF).
  • Thiol coupling : Reaction of the thiol group on the indole moiety with a bromoacetamide derivative attached to the thiazole ring. Optimization requires control of temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst use (e.g., triethylamine). Reaction progress should be monitored via TLC, with purification by column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the benzyl-indole, sulfanyl bridge, and thiazole-acetamide groups. Key signals include aromatic protons (δ 7.0–7.8 ppm) and the thiazole NH (δ ~12.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 394.08).
  • Infrared Spectroscopy (IR) : Confirms amide C=O (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹). Cross-referencing with theoretical spectra (DFT calculations) enhances structural validation .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screens should focus on:

  • Enzyme inhibition : Test against kinases or proteases due to the thiazole-acetamide moiety’s affinity for ATP-binding pockets.
  • Cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity.
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., vs. normal cells) are critical for prioritizing further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in:

  • Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers).
  • Cell line heterogeneity : Genetic drift or culture media composition.
  • Compound purity : Residual solvents or byproducts from synthesis. Mitigation strategies include standardizing protocols (e.g., NIH/NCATS guidelines), using third-party validated cell lines, and reporting purity via HPLC (>95%) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?

  • Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina. Focus on interactions between the sulfanyl group and cysteine residues.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS). Validate predictions with mutagenesis studies or crystallography .

Q. How can the compound’s stability under physiological conditions be assessed, and what are common degradation pathways?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the acetamide bond or oxidation of the sulfanyl group).
  • Plasma stability assays : Incubate in human plasma (37°C, 24 hr) and quantify remaining compound via HPLC. Results inform formulation strategies (e.g., prodrug design or encapsulation) .

Q. What strategies are recommended for improving target selectivity while minimizing off-target effects?

  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole to alter H-bonding patterns.
  • Prodrug modification : Introduce enzymatically cleavable groups (e.g., ester linkages) for tissue-specific activation.
  • Polypharmacology profiling : Screen against panels of 100+ targets (e.g., Eurofins PanLabs) to identify off-target interactions. Prioritize modifications based on toxicity data from zebrafish or murine models .

Methodological Considerations

Q. How should researchers design multi-disciplinary studies integrating chemical synthesis, computational modeling, and in vivo validation?

  • Phase 1 : Optimize synthesis (≥5 batches) to ensure reproducibility.
  • Phase 2 : Use docking/QSPR to shortlist analogs for testing.
  • Phase 3 : Validate top candidates in xenograft models (e.g., BALB/c mice) with pharmacokinetic analysis (Cmax, AUC). Cross-disciplinary collaboration (e.g., synthetic chemists, computational biologists, pharmacologists) is essential to address scalability and translational gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.